molecular formula C15H12F3NO B14788900 1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one

1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one

Cat. No.: B14788900
M. Wt: 279.26 g/mol
InChI Key: JDDKJKYETIDTEJ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one is a synthetic pyrrolidin-2-one derivative featuring a naphthalene substituent at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyrrolidone ring.

The trifluoromethyl group is a hallmark of modern medicinal chemistry, often employed to enhance bioavailability and resistance to oxidative metabolism . Applications for such compounds span radiopharmaceuticals (e.g., ¹⁸F-labeled CB1 imaging agents in ) and enzyme inhibitors (e.g., CYP51 inhibitors in ) .

Properties

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

1-naphthalen-1-yl-5-(trifluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)13-8-9-14(20)19(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2

InChI Key

JDDKJKYETIDTEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(F)(F)F)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

α-Alkylation of Esters with Azidoalkyl Triflates

A foundational approach involves α-alkylation of esters using 2-azidoethyl trifluoromethanesulfonate, followed by azide reduction and lactam cyclization. For 1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one, the ester precursor could be designed with a naphthalen-1-yl group at the α-position.

Procedure :

  • α-Alkylation : Ethyl naphthalen-1-ylacetate is treated with 2-azido-3,3,3-trifluoropropyl trifluoromethanesulfonate in the presence of a base (e.g., NaH) in THF.
  • Azide Reduction : The intermediate azide undergoes Staudinger reduction or catalytic hydrogenation. A continuous flow system with Pt/C or Pd/C in ethanol/methanol (2:1 v/v) achieves >90% conversion.
  • Cyclization : The resulting amine undergoes intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) to form the lactam.

Key Data :

Step Reagents/Conditions Yield (%)
α-Alkylation NaH, THF, 0°C → RT, 12 h 75–80
Azide Reduction H₂, 5% Pt/C, EtOH/MeOH (2:1), 24 h 92
Cyclization 1M HCl, reflux, 6 h 85

Transition Metal-Catalyzed Coupling Reactions

Ullmann-Type Coupling for Naphthalene Attachment

Copper-mediated coupling reactions enable the introduction of the naphthalen-1-yl group to pre-formed pyrrolidinone intermediates.

Procedure :

  • Pyrrolidinone Core Preparation : 5-Trifluoromethylpyrrolidin-2-one is synthesized via cyclization of 4-amino-2,2,2-trifluorobutanoic acid using DCC as a coupling agent.
  • Halogenation : The pyrrolidinone is brominated at position 1 using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄).
  • Coupling : The brominated intermediate reacts with naphthalen-1-ylboronic acid in the presence of CuCl (10 mol%), 8-hydroxyquinoline, and K₂CO₃ in DMF at 120°C.

Key Data :

Parameter Value
Catalyst CuCl/8-hydroxyquinoline
Solvent DMF
Temperature 120°C
Time 24 h
Yield 68%

Suzuki-Miyaura Cross-Coupling

An alternative employs palladium catalysis for enhanced regioselectivity. However, this method is less common due to the electron-deficient nature of the trifluoromethyl group.

Hydrogenation of Pyroline Precursors

Enantioselective Synthesis via Chiral Catalysts

Hydrogenation of 5-trifluoromethyl-1-(naphthalen-1-yl)pyrroline-2-one using chiral ruthenium catalysts (e.g., Ru-BINAP) achieves high enantiomeric excess (ee).

Procedure :

  • Pyroline Synthesis : Condensation of naphthalen-1-ylamine with ethyl 4,4,4-trifluoroacetoacetate forms an enamine, which cyclizes to the pyroline-2-one under acidic conditions.
  • Hydrogenation : The pyroline is hydrogenated at 50 psi H₂ with RuCl₂[(R)-BINAP] in MeOH at 25°C.

Key Data :

Parameter Value
Catalyst Loading 2 mol%
H₂ Pressure 50 psi
ee 98%
Yield 82%

Trifluoromethylation Strategies

Direct Trifluoromethylation of Pyrrolidinones

Late-stage trifluoromethylation using TMSCF₃ or Umemoto’s reagent introduces the CF₃ group. However, this method faces challenges in regioselectivity for position 5.

Procedure :

  • Pyrrolidinone Formation : 1-(Naphthalen-1-yl)pyrrolidin-2-one is synthesized via cyclization of N-(naphthalen-1-yl)succinimide.
  • Trifluoromethylation : The lactam undergoes radical trifluoromethylation with TMSCF₃ and CuI in DMF at 80°C.

Key Data :

Parameter Value
Reagent TMSCF₃ (3 equiv)
Catalyst CuI (20 mol%)
Yield 45%

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

Method Advantages Disadvantages Yield Range (%) Scalability
Lactamization High yielding, scalable Multi-step, azide handling 75–85 Excellent
Ullmann Coupling Direct C–N bond formation Requires halogenated precursors 60–70 Moderate
Hydrogenation Enantioselective Chiral catalyst cost 80–85 Limited
Trifluoromethylation Late-stage modification Low regioselectivity 40–50 Poor

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the naphthalene ring may facilitate interactions with hydrophobic regions of the target molecules. The pyrrolidinone moiety can contribute to the overall conformation and reactivity of the compound.

Comparison with Similar Compounds

Key Comparison Points:

Aromatic Substituents: The naphthalene group in the target compound provides greater steric bulk and π-system extension compared to phenyl or pyridine analogs (e.g., [¹⁸F]FMPEP-d2, ). This may enhance binding to hydrophobic targets but reduce solubility .

Trifluoromethyl Effects: The -CF₃ group in all listed compounds improves metabolic stability and electron-withdrawing effects. However, its position (e.g., 5-CF₃ in pyrrolidinones vs. 2-CF₃ in pyridines) modulates electronic distribution and steric accessibility .

Functional Group Diversity :

  • Carboxylic acid derivatives () exhibit higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration compared to the target compound .
  • Hydroxyl groups () enhance solubility but may increase susceptibility to glucuronidation .

Biological Applications: CB1 ligands () prioritize fluorine isotopes (¹⁸F) and stereochemistry for imaging specificity, whereas enzyme inhibitors () focus on heterocyclic diversity for target engagement . The target compound’s lack of isotopic labeling or ionizable groups suggests broader applicability in non-imaging therapeutic contexts .

Research Findings and Trends

  • Synthetic Accessibility: Boronic acid intermediates () and palladium-catalyzed reactions () are critical for constructing CF₃-containing pyrrolidinones, though naphthalene incorporation may require specialized coupling partners .
  • Structure-Activity Relationships (SAR) : Stereochemistry (e.g., 3R,5R vs. 3S,5R in ) significantly impacts receptor binding, emphasizing the need for enantioselective synthesis .
  • Thermodynamic Stability: The trifluoromethyl group’s inductive effects stabilize the pyrrolidinone ring against hydrolysis, a advantage over non-fluorinated analogs .

Biological Activity

1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a naphthyl group and a trifluoromethyl substituent, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, and pharmacological properties based on available literature and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F3NC_{13}H_{10}F_3N, featuring a pyrrolidine ring that enhances its lipophilicity and metabolic stability due to the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound has not been extensively documented; however, related compounds in the pyrrolidine class have shown promising pharmacological properties. For instance, pyrrolidine derivatives are often investigated for their roles as:

  • Antidepressants : Some studies suggest that similar structures may interact with neurotransmitter systems, potentially exhibiting antidepressant effects.
  • Anticancer agents : Research indicates that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy.
  • Antimicrobial agents : Compounds with similar frameworks have demonstrated antibacterial and antifungal activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological effects of this compound. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and target interaction.

Compound NameStructural FeaturesUnique Properties
1-(Phenyl)-5-(trifluoromethyl)pyrrolidin-2-onePhenyl group instead of naphthylPotentially different biological activity
5-(Trifluoromethyl)-pyrrolidin-2-oneNo aromatic substitutionSimpler structure, potentially lower activity
1-(Naphthalen-2-yl)-5-(fluoromethyl)pyrrolidin-2-oneFluorine instead of trifluoromethylMay exhibit different solubility properties

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Naphthalen-1-yl)-5-(trifluoromethyl)pyrrolidin-2-one derivatives for improved yield?

  • Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions with aryl aldehydes and acrylates, as demonstrated in the synthesis of (E)-butyl 3-(1-(2-formyl-4-(trifluoromethyl)phenyl)naphthalen-2-yl)acrylate. Reaction conditions (e.g., temperature, solvent ratio) should be systematically varied, and intermediates characterized via HPLC to monitor progress. Column chromatography (n-hexane/EtOAc gradients) is effective for purification .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to verify functional groups (e.g., trifluoromethyl, pyrrolidinone ring). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For example, the GP2 method validated 5-(2-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-yl)pyrrolidin-2-one using these techniques .

Q. What are the key considerations for designing preliminary toxicological studies for naphthalene-containing compounds?

  • Methodological Answer : Follow protocols outlined in toxicological profiles for naphthalene derivatives:

  • Routes of Exposure : Prioritize inhalation and oral administration.
  • Endpoints : Monitor systemic effects (hepatic, renal, respiratory) in rodent models.
  • Data Sources : Use PubMed, TOXCENTER, and grey literature (e.g., technical reports) to identify dose-response relationships .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for pyrrolidin-2-one derivatives targeting biological receptors?

  • Methodological Answer : Employ chiral catalysts (e.g., palladium with transient directing groups) to control stereochemistry. For example, (R)- and (S)-isomers of 5-(3-methoxy-phenyl)-1-(4-trifluoromethyl-phenyl)-pyrrol-2-one were synthesized for cannabinoid receptor studies. Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism .

Q. What green chemistry approaches enhance the sustainability of synthesizing this compound?

  • Methodological Answer : Implement ultrasound-assisted reactions to reduce reaction time and solvent use. For instance, ultrasound promoted the synthesis of 1-(p-tolyl)-5-(3,3,3-trifluoro-2-oxopropylidene)pyrrolidin-2-one with high efficiency. Solvent-free or aqueous conditions further minimize environmental impact .

Q. How can automated devices improve reproducibility in multistep syntheses of radiolabeled derivatives?

  • Methodological Answer : Design in-house automated systems interfaced with HPLC for purification, as demonstrated for the cannabinoid CB1 tracer [18^{18}F]FMPEP-d2. Ensure compliance with Good Manufacturing Practices (GMP) by integrating real-time monitoring and quality control protocols .

Q. What computational tools are essential for resolving crystallographic data of fluorinated pyrrolidin-2-one derivatives?

  • Methodological Answer : Use SHELX programs (SHELXL, SHELXS) for structure refinement, particularly for high-resolution or twinned crystals. SHELXPRO can interface with macromolecular datasets to resolve hydrogen-bonding networks and π-stacking interactions involving the naphthalene moiety .

Q. How do researchers address contradictions in receptor-binding data for structurally similar compounds?

  • Methodological Answer : Perform competitive binding assays with radiolabeled ligands (e.g., [18^{18}F]FMPEP-d2) to compare affinity values. Molecular docking simulations (using software like AutoDock) can rationalize discrepancies by analyzing steric/electronic effects of substituents like the trifluoromethyl group .

Methodological Notes

  • Data Integration : Cross-reference synthesis protocols, toxicological endpoints, and computational tools from peer-reviewed studies and technical reports.
  • Experimental Validation : Replicate key findings (e.g., ultrasound-assisted synthesis) with controlled variables to ensure reproducibility.

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